(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-methoxyphenyl)piperazino]methanone
Description
The compound “(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-methoxyphenyl)piperazino]methanone” is a fused heterocyclic molecule combining an isoxazolopyridine core with a piperazine-methoxyphenyl substituent. Its structural complexity arises from the integration of a bicyclic isoxazole-pyridine system linked via a methanone bridge to a piperazine ring bearing a 2-methoxyphenyl group.
Properties
IUPAC Name |
(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-12-15(18-14(2)22-27-19(18)21-13)20(25)24-10-8-23(9-11-24)16-6-4-5-7-17(16)26-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDTVDBSMTKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridine intermediates, followed by their coupling with a piperazine derivative. Key steps include:
Formation of Isoxazole Intermediate: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Synthesis of Pyridine Intermediate: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The isoxazole and pyridine intermediates are coupled with 4-(2-methoxyphenyl)piperazine using a coupling agent like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-methoxyphenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. The isoxazole and pyridine rings are known to interact with various biological targets, which may lead to neuroprotective effects.
Case Study: Neuroprotective Properties
A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. It was found that derivatives of isoxazole-pyridine exhibited significant protective effects against oxidative stress-induced neuronal cell death. This suggests that (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-methoxyphenyl)piperazino]methanone could have similar properties due to its structural similarity .
Anticancer Activity
Recent research has indicated that compounds with isoxazole and pyridine moieties can exhibit anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: In Vitro Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Given its complex structure, it may interact with microbial enzymes or cellular components.
Case Study: Antimicrobial Efficacy
Research has shown that derivatives similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This opens avenues for its development as a novel antimicrobial agent .
Pharmacological Studies
Pharmacological investigations have focused on understanding the compound's mechanism of action and its pharmacokinetic properties.
Pharmacokinetics
Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This suggests that this compound may also possess these advantageous properties, making it suitable for further development as a drug candidate .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profiles of such compounds.
| Structural Feature | Effect |
|---|---|
| Isoxazole Ring | Enhances neuroprotective activity |
| Pyridine Ring | Contributes to anticancer effects |
| Piperazine Moiety | Increases binding affinity to biological targets |
This table summarizes how specific structural features contribute to the overall biological activity of this compound.
Mechanism of Action
The mechanism of action of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s isoxazolopyridine core distinguishes it from other fused heterocycles. For instance:
The isoxazolopyridine system’s electron-deficient nature may enhance binding to targets like kinases or GPCRs compared to more electron-rich systems (e.g., triazolothiadiazoles).
Pharmacological and Physicochemical Properties
Hydrogen-bonding patterns and substituents critically influence bioactivity and solubility:
The 2-methoxyphenylpiperazine group in the target compound may improve blood-brain barrier penetration compared to simpler aryl groups, a feature leveraged in neuroactive drugs . However, its lipophilic profile could limit aqueous solubility, necessitating formulation optimization.
Crystallographic and Stability Considerations
Crystal packing, influenced by hydrogen bonding and π-stacking, affects stability and bioavailability. While the target compound’s crystallographic data are unavailable, studies on analogous systems (e.g., triazolothiadiazoles) reveal that strong intermolecular hydrogen bonds (N–H⋯N/O) enhance thermal stability but reduce dissolution rates . Piperazine-containing compounds often form hydrates or solvates, which may impact shelf-life .
Biological Activity
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of isoxazole and pyridine, which are known for their significant pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes that are crucial for bacterial cell wall synthesis. This inhibition leads to antibacterial activity by disrupting the structural integrity of bacterial cells.
- Molecular Binding : Its structural components allow it to bind effectively to active sites on target proteins, which can alter their functionality and contribute to therapeutic effects.
Antibacterial Activity
Research indicates that this compound possesses notable antibacterial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, the compound has demonstrated significant inhibitory concentrations (IC50 values) against various pathogens.
Antifungal Activity
In addition to its antibacterial effects, this compound has also shown antifungal activity. Research has highlighted its effectiveness against clinical isolates of fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole.
Synthesis and Biological Evaluation
A study conducted on derivatives of dimethylisoxazole highlighted the synthesis pathways and biological evaluations of related compounds. These derivatives exhibited varying degrees of activity against cancer cell lines and microbial strains, showcasing the potential of isoxazole derivatives in drug development .
Comparative Studies
Comparative studies involving similar compounds have revealed that modifications in the structure can lead to significant changes in biological activity. For example, compounds with additional functional groups or altered ring structures often exhibit enhanced potency against specific targets .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
